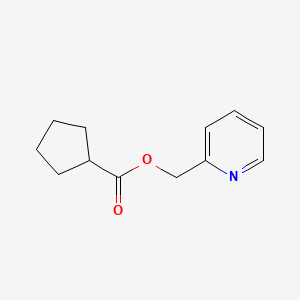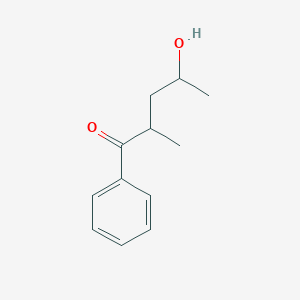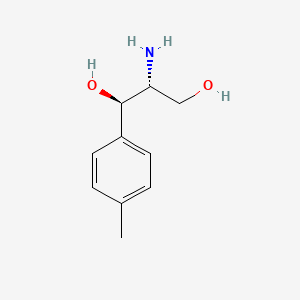
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester is an organic compound that combines a cyclopentane ring with a carboxylic acid ester and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Esterification of Cyclopentanecarboxylic Acid
- Cyclopentanecarboxylic acid can be esterified with 2-pyridinylmethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with an appropriate solvent like toluene or dichloromethane.
-
Hydroxycarbonylation of Cyclopentene
- Cyclopentene can undergo palladium-catalyzed hydroxycarbonylation in the presence of carbon monoxide and water to form cyclopentanecarboxylic acid, which can then be esterified with 2-pyridinylmethanol.
Industrial Production Methods
Industrial production methods for cyclopentanecarboxylic acid, 2-pyridinylmethyl ester would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
-
Reduction
- Reduction of the ester group can yield the corresponding alcohol, cyclopentanemethanol, and 2-pyridinylmethanol.
-
Substitution
- The ester group can be hydrolyzed to form cyclopentanecarboxylic acid and 2-pyridinylmethanol under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acid (HCl) or base (NaOH) under reflux.
Major Products
Oxidation: Cyclopentanecarboxylic acid, 2-pyridinylmethyl N-oxide.
Reduction: Cyclopentanemethanol, 2-pyridinylmethanol.
Hydrolysis: Cyclopentanecarboxylic acid, 2-pyridinylmethanol.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester has several applications in scientific research:
-
Chemistry
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Serves as a building block in the synthesis of heterocyclic compounds.
-
Biology
- Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
-
Medicine
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
-
Industry
- Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopentanecarboxylic acid, 2-pyridinylmethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in coordination with metal ions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
-
Cyclopentanecarboxylic acid, methyl ester
- Similar structure but lacks the pyridine moiety, making it less versatile in coordination chemistry.
-
Cyclopentanecarboxylic acid, ethyl ester
- Similar ester functionality but different alkyl group, affecting its physical properties and reactivity.
-
Cyclopentanecarboxylic acid, 2-pyridinyl ester
- Similar structure but without the methylene bridge, leading to different steric and electronic properties.
Uniqueness
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester is unique due to the presence of both a cyclopentane ring and a pyridine moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
634199-57-8 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
pyridin-2-ylmethyl cyclopentanecarboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-1-2-6-10)15-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2 |
Clave InChI |
WQXCRCPCMVETMB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)OCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)


![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)

